molecular formula C6H13ClN2O3 B13898326 Methyl 2-(2-aminoacetamido)propanoate hydrochloride

Methyl 2-(2-aminoacetamido)propanoate hydrochloride

Cat. No.: B13898326
M. Wt: 196.63 g/mol
InChI Key: MRSZXYSIBHQNOR-UHFFFAOYSA-N
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Description

H-GLY-ALA-OME HCL, also known as Glycyl-L-alanine methyl ester hydrochloride, is a dipeptide derivative. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its white crystalline powder form and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-GLY-ALA-OME HCL typically involves the coupling of glycine and alanine methyl ester. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of H-GLY-ALA-OME HCL often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-GLY-ALA-OME HCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-GLY-ALA-OME HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-GLY-ALA-OME HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond in the compound can be recognized and cleaved by proteolytic enzymes, leading to the release of the constituent amino acids. This process is crucial for studying enzyme kinetics and substrate specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-GLY-ALA-OME HCL is unique due to its methyl ester group, which makes it more lipophilic compared to its non-methylated counterparts. This property enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in certain biochemical and industrial applications .

Properties

Molecular Formula

C6H13ClN2O3

Molecular Weight

196.63 g/mol

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]propanoate;hydrochloride

InChI

InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H

InChI Key

MRSZXYSIBHQNOR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)CN.Cl

Origin of Product

United States

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